An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dibromopentane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-dibromopentane (CAS No. 626-87-9), a versatile bifunctional alkylating agent. This document details its key physical constants, spectroscopic data, synthesis protocols, and characteristic chemical reactions. The information is presented to support its application in research, particularly in the synthesis of novel organic molecules and pharmaceutical intermediates.
Physical and Spectroscopic Properties
1,4-Dibromopentane is a colorless to pale yellow liquid. Its key physical and spectroscopic properties are summarized below for easy reference.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| Density | 1.687 g/mL at 25 °C | |
| Boiling Point | 98-99 °C at 25 mmHg | |
| Melting Point | -34.4 °C | |
| Refractive Index (n²⁰/D) | 1.5085 | |
| Solubility | Insoluble in water |
Spectroscopic Data
The ¹H NMR spectrum of 1,4-dibromopentane exhibits characteristic signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~4.15 | Sextet | 1H | CH(Br)CH₃ | ~6.7 |
| ~3.45 | Triplet | 2H | CH₂Br | ~6.8 |
| ~2.20 - 1.90 | Multiplet | 4H | CH(Br)CH₂CH₂ | |
| ~1.70 | Doublet | 3H | CH(Br)CH₃ | ~6.7 |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information on the carbon skeleton of 1,4-dibromopentane.
| Chemical Shift (δ) ppm | Assignment |
| ~53.0 | CH(Br)CH₃ |
| ~38.0 | CH₂Br |
| ~35.0 | CH(Br)CH₂ |
| ~33.0 | CH₂CH₂Br |
| ~26.0 | CH₃ |
Note: Chemical shifts are approximate and can vary with the solvent.
The FT-IR spectrum of 1,4-dibromopentane displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965-2850 | Strong | C-H stretching (alkane) |
| 1450-1430 | Medium | C-H bending (CH₂) |
| 1380-1370 | Medium | C-H bending (CH₃) |
| 650-550 | Strong | C-Br stretching |
Synthesis of 1,4-Dibromopentane
A common method for the synthesis of 1,4-dibromopentane is the ring-opening bromination of 2-methyltetrahydrofuran.[2]
Experimental Protocol: Synthesis from 2-Methyltetrahydrofuran
Materials:
-
2-Methyltetrahydrofuran
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place 48% hydrobromic acid.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
After the addition of sulfuric acid is complete, add 2-methyltetrahydrofuran dropwise to the cooled mixture.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the mixture to reflux and maintain reflux for 4-5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a solution of sodium hydroxide until the pH is between 9 and 10.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.[3][4][5]
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 1,4-Dibromopentane.
Chemical Reactivity and Applications
1,4-Dibromopentane is a valuable bifunctional electrophile, with its reactivity centered around the two carbon-bromine bonds. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
1,4-Dibromopentane readily undergoes Sₙ2 reactions with a variety of nucleophiles. These reactions can occur at one or both bromine-bearing carbons, allowing for the introduction of a five-carbon chain or the formation of cyclic structures.
Primary amines react with 1,4-dibromopentane in the presence of a base to yield N-substituted 2-methylpyrrolidines.[6][7][8]
General Reaction Scheme:
Caption: Synthesis of N-substituted pyrrolidines.
Reaction with one equivalent of a sodium alkoxide (NaOR) can lead to the monosubstituted product, a 1-alkoxy-4-bromopentane.
Intramolecular Cyclization: Formation of Methylcyclobutane
Treatment of 1,4-dibromopentane with magnesium metal can induce an intramolecular cyclization to form methylcyclobutane.
Reaction Pathway:
Caption: Intramolecular cyclization to form methylcyclobutane.
Safety and Handling
1,4-Dibromopentane is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing vapors.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
1,4-Dibromopentane is a versatile chemical intermediate with well-defined physical and chemical properties. Its ability to undergo nucleophilic substitution at two positions makes it a valuable building block for the synthesis of a variety of acyclic and cyclic organic molecules. This guide provides essential data and protocols to facilitate its safe and effective use in a research and development setting.
References
- 1. 1,4-Dibromopentane | C5H10Br2 | CID 79082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103864569A - Simple preparation method for 1,4-dibromopentane - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. vlab.amrita.edu [vlab.amrita.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. enamine.net [enamine.net]
- 7. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
